Temocillin

Catalog No.
S591188
CAS No.
66148-78-5
M.F
C16H18N2O7S2
M. Wt
414.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temocillin

CAS Number

66148-78-5

Product Name

Temocillin

IUPAC Name

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C16H18N2O7S2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1

InChI Key

BVCKFLJARNKCSS-DWPRYXJFSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C

Synonyms

BRL 17421, disodium 6beta-(2-carboxy-2-thien-3-ylacetamido)-6alpha-methoxypenicillanate, temocillin, temocillin, (2S-(2alpha,5alpha,6alpha))-isomer

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C

Effectiveness against Multidrug-resistant Enterobacterales

Temocillin exhibits remarkable activity against extended-spectrum beta-lactamase (ESBL)-producing, AmpC beta-lactamase (AmpC)-producing, and even KPC carbapenemase-producing Enterobacterales, which are considered serious public health threats []. This broad spectrum of activity against multidrug-resistant (MDR) strains makes Temocillin a valuable tool for researchers investigating alternative treatment options for infections caused by these difficult-to-treat pathogens.

Potential for Antimicrobial Stewardship

Due to its narrow spectrum, Temocillin offers several advantages in the context of antimicrobial stewardship. Unlike broad-spectrum antibiotics, Temocillin is less likely to disrupt the gut microbiota, thereby reducing the risk of Clostridioides difficile infections (CDI) []. This makes it a potentially safer option for treating susceptible infections, promoting judicious antibiotic use and preserving the efficacy of last-resort antibiotics like carbapenems.

Exploring Different Treatment Settings

Research is ongoing to explore the effectiveness of Temocillin in various clinical settings. Studies have shown promising results for:

  • Urinary tract infections (UTIs): Temocillin has demonstrated comparable efficacy to other commonly used antibiotics for UTIs while causing less disruption to the gut microbiota [].
  • Intra-abdominal infections: Its good penetration into bile and peritoneal fluid makes Temocillin a potential candidate for treating intra-abdominal infections [].
  • Outpatient treatment: Due to its favorable safety profile and potential for oral administration, Temocillin might be suitable for treating certain infections in outpatient settings, reducing the burden on healthcare systems [].

Temocillin is a semi-synthetic penicillin derived from ticarcillin, first introduced in 1981 []. It stands out for its effectiveness against certain Gram-negative bacteria, including those resistant to other antibiotics like Extended-Spectrum β-Lactamases (ESBLs) [, ]. This characteristic makes it a promising candidate in the fight against antibiotic resistance [].


Molecular Structure Analysis

Temocillin's structure features a core β-lactam ring common to penicillin antibiotics. This ring is crucial for its mechanism of action. Additionally, a methoxy group attached to the 6th carbon position (C-6) differentiates Temocillin from other penicillins []. This unique feature contributes to its resistance to β-lactamase enzymes produced by some bacteria, allowing it to function where other penicillins might fail [].


Chemical Reactions Analysis

The exact synthesis process for Temocillin is commercially confidential []. However, scientific research explores the development of new synthetic routes to improve production efficiency []. Studies have also investigated Temocillin's degradation pathways, which can inform storage and handling practices [].


Physical And Chemical Properties Analysis

Temocillin is a white crystalline powder with a reported melting point of 202-204 °C []. It exhibits good water solubility but limited solubility in organic solvents [].

Like other β-lactam antibiotics, Temocillin disrupts bacterial cell wall synthesis by inhibiting enzymes called penicillin-binding proteins (PBPs) []. This inhibition prevents bacteria from building a strong cell wall, leading to cell death. The C-6 methoxy group in Temocillin's structure protects it from degradation by certain β-lactamase enzymes, allowing it to function against resistant bacteria [].

XLogP3

1.1

Other CAS

66148-78-5

Wikipedia

Temocillin

Dates

Modify: 2023-08-15

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